Solid‑State Conformational Twist: 8‑Methylimidazo[1,2-a]pyridine vs. Planar Imidazoquinoline Isomer
Single-crystal X-ray diffraction of 8-[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline reveals a non‑planar conformation with torsion angles of ~26° and ~49° about the C–S–C bridge, indicating limited π‑conjugation across the thioether linker [1]. In contrast, a regioisomeric C₁₈H₁₅N₃S compound (3-methyl-2-(4-tolylthio)-3H-imidazo[4,5-f]quinoline) exhibits a planar solid‑state geometry that favors herring‑bone packing . The conformational divergence directly impacts molecular recognition: the twisted architecture presents a distinct shape and electrostatic surface for protein binding compared to the planar isomer.
| Evidence Dimension | Dihedral angle about the thioether linker (C–S–C bridge) |
|---|---|
| Target Compound Data | Torsion angles of ~26° and ~49° |
| Comparator Or Baseline | 3-methyl-2-(4-tolylthio)-3H-imidazo[4,5-f]quinoline – planar conformation (dihedral ~0°) |
| Quantified Difference | >25° difference in key torsion angles |
| Conditions | Single-crystal X-ray diffraction at 213 K; monoclinic vs. orthorhombic crystal systems |
Why This Matters
The unique three-dimensional shape of the title compound offers a differentiated pharmacophore for structure-based screening campaigns where planar analogs have failed or shown off‑target binding.
- [1] IUCr. Crystal structure of C₁₈H₁₅N₃S (8-[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline). Acta Crystallogr. 1994, B50, bt6213–bt6218. View Source
